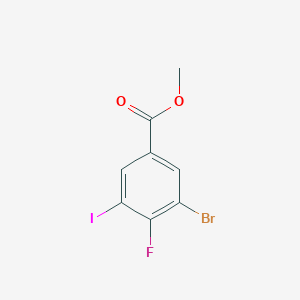

Methyl 3-bromo-4-fluoro-5-iodobenzoate

Description

Significance of Highly Functionalized Aromatic Scaffolds in Synthetic Design

Highly functionalized aromatic scaffolds are central to the development of new chemical entities. The benzene (B151609) ring provides a rigid and planar framework that can be strategically adorned with various functional groups to modulate electronic properties, solubility, and biological activity. oakwoodchemical.com In drug discovery, for instance, aromatic rings are common features in pharmacophores, the essential molecular fragments responsible for a drug's therapeutic effect. oakwoodchemical.comwisc.edu The ability to introduce multiple, distinct halogen substituents onto a benzoate (B1203000) ester scaffold allows for a high degree of control over the molecule's three-dimensional structure and its interactions with biological targets. tiwariacademy.com This structural diversity is a key advantage in the rational design of molecules with tailored properties. oakwoodchemical.com

Rationale for Investigating Methyl 3-bromo-4-fluoro-5-iodobenzoate as a Model System

This compound, with its distinct bromine, fluorine, and iodine atoms positioned around the aromatic ring, serves as an exceptional model system for studying the reactivity of polyhalogenated aromatic compounds. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F in terms of bond strength) allows for selective chemical transformations at specific positions. This feature is highly desirable in multi-step syntheses where sequential, site-selective reactions are required to build molecular complexity. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural features suggest significant potential as a versatile synthetic intermediate.

Overview of Current Research Trends in Multi-Halogenated Aromatics

Current research in the field of multi-halogenated aromatics is vibrant and multifaceted. A major focus lies in the development of novel and efficient methods for their synthesis, including regioselective halogenation techniques. mdpi.com Furthermore, there is considerable interest in exploring the unique reactivity of these compounds in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com The resulting complex molecules are often evaluated for their potential applications in materials science, for example, in the creation of organic light-emitting diodes (OLEDs), and in medicinal chemistry as scaffolds for new therapeutic agents. nih.gov The study of their metabolic pathways and environmental fate is another critical area of investigation. sigmaaldrich.com

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from data on similar compounds.

Interactive Data Table: Properties of Halogenated Methyl Benzoates

| Property | This compound (Predicted) | Methyl 3-bromo-4-iodobenzoate ncert.nic.in | Methyl 3-bromo-4-fluorobenzoate |

| Molecular Formula | C8H5BrFIO2 | C8H6BrIO2 | C8H6BrFO2 |

| Molecular Weight | 358.93 g/mol | 340.94 g/mol | 233.03 g/mol |

| Appearance | Solid (predicted) | Solid ncert.nic.in | - |

| Melting Point | - | 56-60 °C ncert.nic.in | - |

| CAS Number | 2386541-75-7 | 249647-24-3 ncert.nic.in | 82702-31-6 |

Synthesis of this compound

A specific, documented synthesis for this compound is not readily found in peer-reviewed journals. However, its synthesis can be conceptually approached through multi-step sequences involving the selective halogenation of a suitable benzoic acid or benzoate precursor. General methods for introducing halogens onto an aromatic ring include electrophilic aromatic substitution. For instance, the synthesis could potentially start from a fluorinated benzoic acid derivative, followed by regioselective bromination and iodination. The order of these steps would be crucial to control the final substitution pattern due to the directing effects of the existing substituents.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on its structure, the following spectral features would be anticipated:

¹H NMR: The spectrum would likely show a singlet for the methyl ester protons (-OCH₃) and signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the surrounding halogen atoms.

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon of the ester, the methyl carbon, and the eight aromatic carbons. The carbons attached to the halogens would show characteristic shifts.

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and absorptions corresponding to the C-F, C-Br, and C-I bonds.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group and halogen atoms.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is predicted to be rich and versatile due to the presence of multiple, distinct halogen substituents. The C-I bond is the most labile and therefore the most likely site for initial reaction, particularly in metal-catalyzed cross-coupling reactions. This would allow for the selective introduction of a new substituent at the 5-position. Subsequent reactions could then be targeted at the C-Br bond under more forcing conditions. The C-F bond is the most stable and generally unreactive under typical cross-coupling conditions, providing a stable anchor point.

This differential reactivity makes this compound a potentially valuable building block for the synthesis of complex, highly substituted aromatic compounds. Such compounds are of interest in the development of new pharmaceuticals, agrochemicals, and advanced materials where precise control over substitution patterns is essential for function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEDTZBHGAOCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Fluoro 5 Iodobenzoate

Halogen-Specific Reactivity Differentiation in Cross-Coupling Reactions

The presence of iodine, bromine, and fluorine atoms on the aromatic ring of Methyl 3-bromo-4-fluoro-5-iodobenzoate allows for a detailed examination of halogen-specific reactivity in cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths and the electronic properties of the halogens dictate the selectivity of these transformations.

Intrinsic Reactivity Order: Iodide vs. Bromide vs. Fluoride

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of C–I > C–Br > C–Cl > C–F. nih.gov This order is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where the C–I bond is the weakest and most susceptible to cleavage, and the C–F bond is the strongest. nih.gov Consequently, for this compound, the C-I bond is the most reactive site for oxidative addition, a key step in many cross-coupling catalytic cycles. nih.govumb.edu

The following table outlines the general reactivity trend of aryl halides in cross-coupling reactions:

| Halogen | Reactivity in Cross-Coupling |

|---|---|

| I | Highest |

| Br | Intermediate |

| Cl | Low |

This established reactivity hierarchy allows for selective functionalization at the most reactive site. For instance, in a Suzuki-Miyaura coupling reaction, the C-I bond would be expected to react preferentially over the C-Br and C-F bonds. nih.gov

Chemo- and Regioselective Functionalization of Tri-Halogenated Systems

The differential reactivity of the C-I, C-Br, and C-F bonds in this compound enables chemo- and regioselective functionalization. frontiersin.org By carefully selecting the reaction conditions, including the catalyst, ligands, and temperature, it is possible to target a specific halogen for substitution while leaving the others intact. researchgate.net

For example, a palladium-catalyzed Sonogashira coupling would likely occur selectively at the C-I position due to its high reactivity. Following this initial functionalization, a subsequent, more forcing cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could then be employed to functionalize the C-Br position. The C-F bond, being the most robust, would typically remain unreacted under these conditions. This stepwise approach allows for the controlled introduction of different substituents onto the aromatic ring. researchgate.net The ability to achieve such selectivity is crucial in the synthesis of complex, highly substituted aromatic compounds. rsc.org

Exploration of C-X Bond Activation Mechanisms (X = F, Br, I)

The activation of the carbon-halogen (C-X) bond is a critical step in numerous synthetic transformations. numberanalytics.com In the context of this compound, the presence of three distinct halogens provides a valuable model for studying the mechanisms of C-X bond activation.

Oxidative Addition Pathways in Transition Metal Catalysis

A fundamental step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0). umb.edunumberanalytics.com This process involves the cleavage of the C-X bond and the formation of a new metal-carbon and metal-halogen bond, with the metal center being oxidized in the process. umb.eduwikipedia.org The rate of oxidative addition is highly dependent on the nature of the halogen, following the order I > Br > Cl. uwindsor.ca

For this compound, the oxidative addition is expected to occur preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br and C-F bonds. nih.gov The mechanism of oxidative addition can proceed through various pathways, including a concerted mechanism, an SN2-type pathway, or a radical mechanism. wikipedia.orglibretexts.org The specific pathway is influenced by factors such as the metal, the ligands, and the substrate. researchgate.net

Influence of Halogen Electronegativity and Size on Reaction Kinetics

The electronegativity and atomic size of the halogens significantly impact the kinetics of C-X bond activation.

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) |

| F | 3.98 | 71 |

| Br | 2.96 | 114 |

| I | 2.66 | 133 |

Data sourced from general chemistry principles.

The higher electronegativity of fluorine results in a more polarized and stronger C-F bond, making it less susceptible to cleavage. researchgate.net Conversely, the larger size and lower electronegativity of iodine lead to a longer and weaker C-I bond, which is more readily activated. nih.gov These properties directly correlate with the observed reactivity order in oxidative addition reactions. The steric bulk of the halogen can also play a role, with larger halogens potentially influencing the approach of the metal catalyst.

Potential for Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful synthetic tool for the formation of organometallic reagents. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium or Grignard reagent. wikipedia.orgnih.gov

In the case of this compound, the different halogens would exhibit varying propensities for undergoing halogen-metal exchange. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu Therefore, treatment with a reagent like n-butyllithium at low temperatures would be expected to selectively replace the iodine atom with lithium, forming an aryllithium intermediate. tcnj.edu

This newly formed organometallic species is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles. tcnj.edu This two-step sequence of halogen-metal exchange followed by electrophilic quenching allows for the introduction of a wide range of functional groups at the position of the original halogen. For instance, quenching the aryllithium intermediate with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide would produce a carboxylic acid. The careful control of reaction conditions is crucial to ensure selectivity and prevent unwanted side reactions. epfl.ch

Electrophilic Substitution Reactivity on the Benzoic Acid Ester Ring

The benzene (B151609) ring of this compound is substituted with three halogen atoms (bromo, fluoro, and iodo) and a methyl ester group. The directing and activating or deactivating effects of these groups determine the position of substitution for an incoming electrophile.

Halogens (F, Br, I) are deactivating groups in electrophilic aromatic substitution, meaning they decrease the reactivity of the benzene ring compared to benzene itself. This deactivation is due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.

The methoxycarbonyl group (-COOCH₃) of the methyl ester is a deactivating group and a meta-director. It deactivates the ring through both an inductive effect and a resonance effect, withdrawing electron density and making the ring less susceptible to electrophilic attack.

In this compound, the positions on the aromatic ring are C1-COOCH₃, C3-Br, C4-F, and C5-I. The only available position for substitution is C2 and C6. The directing effects of the existing substituents will influence where an incoming electrophile will attack.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOCH₃ | C1 | Deactivating, Electron-withdrawing | Meta (to C3, C5) |

| -Br | C3 | Deactivating, Electron-withdrawing | Ortho, Para (to C2, C4, C6) |

| -F | C4 | Deactivating, Electron-withdrawing | Ortho, Para (to C3, C5) |

| -I | C5 | Deactivating, Electron-withdrawing | Ortho, Para (to C4, C6) |

Considering the available positions C2 and C6, the directing effects can be analyzed:

For C2 substitution: This position is ortho to the bromine at C3 and meta to the iodine at C5.

For C6 substitution: This position is ortho to the iodine at C5 and meta to the bromine at C3.

The fluorine at C4 will have a deactivating effect on the entire ring. The methyl ester group strongly deactivates the ring and directs meta, but the meta positions (C3 and C5) are already substituted.

Given that halogens are ortho-, para-directors, the substitution is most likely to be directed by the bromine and iodine atoms to their ortho positions, which are C2 and C6. The relative directing ability of bromine versus iodine would influence the major product. Generally, the directing ability of halogens is F > Cl > Br > I. However, steric hindrance from the adjacent bulky iodine atom might disfavor substitution at C6. Therefore, substitution at the C2 position, ortho to the bromine, is the more probable outcome.

Illustrative Electrophilic Substitution Reactions:

The following table presents hypothetical outcomes for common electrophilic aromatic substitution reactions on this compound, based on the principles discussed.

| Reaction | Reagents | Probable Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-nitro-3-bromo-4-fluoro-5-iodobenzoate |

| Halogenation | Br₂, FeBr₃ | Methyl 2,3-dibromo-4-fluoro-5-iodobenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-sulfo-3-bromo-4-fluoro-5-iodobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely due to strong deactivation of the ring |

Radical Reaction Pathways for Halogenated Aromatics

Radical reactions of halogenated aromatics often involve the homolytic cleavage of a carbon-halogen bond to form an aryl radical. This can be initiated by heat, light, or a radical initiator. The relative bond dissociation energies of the carbon-halogen bonds are a key factor in determining which halogen is abstracted.

The approximate bond dissociation energies for carbon-halogen bonds in aromatic systems are:

C-F: ~125 kcal/mol

C-Cl: ~96 kcal/mol

C-Br: ~81 kcal/mol

C-I: ~65 kcal/mol

Based on these energies, the C-I bond is the weakest, followed by the C-Br bond, and then the C-F bond. Therefore, in a radical reaction, the iodine atom is the most likely to be abstracted to form an aryl radical.

Illustrative Radical Dehalogenation:

A common radical reaction is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be achieved using a radical initiator and a hydrogen atom donor.

| Reaction | Reagents | Probable Major Product |

| Radical Deiodination | AIBN (initiator), Bu₃SnH (H-donor) | Methyl 3-bromo-4-fluorobenzoate |

| Radical Debromination | Harsher conditions may be needed | Methyl 4-fluoro-5-iodobenzoate |

The formation of the aryl radical at the C5 position after iodine abstraction would be the most favorable radical pathway. This radical could then participate in various subsequent reactions, such as hydrogen abstraction to yield the deiodinated product or participation in cross-coupling reactions.

The stability of the resulting aryl radical is also a factor. The substituents on the ring can influence radical stability, though the effect is generally less pronounced than in ionic intermediates.

Computational and Theoretical Studies on Methyl 3 Bromo 4 Fluoro 5 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Methyl 3-bromo-4-fluoro-5-iodobenzoate, these calculations can predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground state geometry and total energy of molecules. For this compound, DFT calculations would be performed to determine the most stable three-dimensional arrangement of its atoms. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The choice of functional and basis set is crucial for obtaining accurate results. For halogenated compounds, functionals that incorporate dispersion corrections, such as ωB97X-D, are often employed to properly account for non-covalent interactions. mdpi.com The basis set, which describes the atomic orbitals, would need to be sufficiently large to accurately represent the electron distribution, especially for the heavy iodine atom.

The output of a DFT calculation would provide the optimized Cartesian coordinates of each atom and the total electronic energy of the molecule. This information is the foundation for further analysis of the molecule's properties.

Table 1: Hypothetical DFT-Calculated Ground State Geometry Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O-C Bond Angle | ~115° |

| Ring-C-Br Angle | ~120° |

| Ring-C-F Angle | ~120° |

| Ring-C-I Angle | ~120° |

Note: These are estimated values based on typical bond lengths and angles for similar organic molecules and are for illustrative purposes only. Actual values would be obtained from a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the halogen atoms, particularly the more polarizable iodine and bromine. The LUMO is expected to be distributed over the electron-withdrawing ester group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. nih.gov

Table 2: Hypothetical FMO Analysis for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating, likely involved in electrophilic attack. |

| LUMO | -1.2 | Electron-accepting, likely involved in nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |

Note: These are hypothetical energy values for illustrative purposes. Actual values would depend on the specific DFT functional and basis set used.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing chemists to explore the energetic feasibility of different reaction pathways.

Transition State Analysis for Key Transformations (e.g., C-H bond activation)

Many important chemical reactions involving aromatic compounds proceed through the activation of a carbon-hydrogen (C-H) bond. Computational methods can be used to locate the transition state (TS) for such a process. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For this compound, a hypothetical C-H activation reaction would be modeled by identifying the reactant, product, and the transition state structure connecting them. The geometry of the transition state would reveal the nature of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping and Energy Profiles

Once the reactant, product, and transition state are identified, the entire reaction pathway can be mapped by calculating the energy of the system as a function of the reaction coordinate. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product minima.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a critical role in the structure, stability, and function of molecules. In a polyhalogenated compound like this compound, several types of non-covalent interactions are expected to be significant.

Halogen bonds are a particularly important type of non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The presence of bromine, fluorine, and iodine on the benzene (B151609) ring of this compound makes it a candidate for forming halogen bonds with other molecules. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. Studies on similar halogenated benzene derivatives have shown that these interactions can be significant in determining crystal packing and molecular recognition. nih.govrsc.org

Halogen Bonding Interactions (e.g., sigma-hole analysis for iodine and bromine)

Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site. nih.govrsc.org The σ-hole is located on the halogen atom's outer surface, directly opposite the covalent bond connecting it to the rest of the molecule. nih.govmdpi.com Its magnitude, and thus the strength of the potential halogen bond, is influenced by the halogen's polarizability and the electronic effects of the substituents on the molecule. nih.govrsc.org

For this compound, both the iodine and bromine atoms are potential halogen bond donors. The strength of these interactions generally follows the order of the halogen's polarizability: I > Br > Cl > F. nih.gov Consequently, the iodine atom on this molecule is expected to be the primary and strongest halogen bond donor.

Sigma-Hole Analysis:

Iodine Atom: The iodine atom at the C5 position is flanked by a bromine atom and the methyl ester group (at C3 and C1, respectively, placing the ester in a meta-position). More significantly, it is attached to a carbon adjacent to a highly electronegative fluorine atom. Electron-withdrawing groups are known to enhance the magnitude of the σ-hole on a halogen. chemistryviews.orgresearchgate.netacs.org The fluorine atom and the methyl ester group both withdraw electron density from the aromatic ring, which in turn depletes the electron density on the iodine atom, making its σ-hole more positive and thus a more potent halogen bond donor. researchgate.netresearchgate.net Computational studies on substituted halobenzenes confirm that electron-withdrawing substituents significantly strengthen halogen bonds. chemistryviews.orgresearchgate.net

Bromine Atom: The bromine atom at the C3 position also possesses a σ-hole and can act as a halogen bond donor, albeit a weaker one than iodine. nih.govetamu.edu Its σ-hole is influenced by the adjacent iodine and fluorine atoms. The presence of multiple halogen atoms on a benzene ring can lead to coupled σ-holes, where the electron-withdrawing nature of one halogen enhances the σ-hole of another. arxiv.orgarxiv.org Therefore, the electronegative fluorine and the larger, polarizable iodine atom are expected to augment the positive electrostatic potential of the bromine's σ-hole.

Fluorine Atom: Due to its high electronegativity and low polarizability, fluorine typically does not form significant halogen bonds as a donor unless attached to a very strong electron-withdrawing group. nih.gov In this molecule, it primarily acts as an electron-withdrawing substituent, enhancing the σ-holes on the adjacent iodine and bromine atoms, and may participate as a halogen bond acceptor or in other intermolecular interactions.

The following table summarizes the expected characteristics of the σ-holes on the halogen atoms of this compound based on established principles.

| Halogen Atom | Position | Expected σ-hole Magnitude | Primary Influencing Factors | Expected Role in Halogen Bonding |

| Iodine (I) | C5 | Strongest | High polarizability; Electron-withdrawing F and COOCH₃ groups. chemistryviews.orgacs.org | Primary Donor |

| Bromine (Br) | C3 | Moderate | Moderate polarizability; Electron-withdrawing F and I atoms. nih.govarxiv.org | Secondary Donor |

| Fluorine (F) | C4 | Negligible/Negative | High electronegativity; Low polarizability. | Acceptor / Steric Influence |

Computational Assessment of Halogen Bond Strengths and Directionality

The strength and geometry of halogen bonds can be precisely assessed using quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2). nih.govacs.org These methods are used to calculate interaction energies, geometric parameters, and visualize electrostatic potential surfaces.

Halogen Bond Strength:

The interaction strength of a halogen bond correlates directly with the magnitude of the donor's σ-hole (VS,max) and the nucleophilicity of the acceptor. nih.gov For this compound interacting with a generic Lewis base (e.g., ammonia (B1221849) or a carbonyl oxygen), theoretical calculations would be expected to show:

Iodine-based Halogen Bonds: These would be the strongest non-covalent interactions involving the halogens. The presence of the ortho-fluorine substituent is particularly effective at increasing the VS,max on the iodine, leading to significantly stronger bonds compared to unsubstituted iodobenzene. chemistryviews.orgresearchgate.net Interaction energies for I···O or I···N bonds in similar fluorinated systems can be substantial, often comparable to strong hydrogen bonds. acs.org

Bromine-based Halogen Bonds: The halogen bonds formed by the bromine atom would be weaker than those formed by iodine but still significant. etamu.eduacs.org Fluorine substitution on the aromatic ring has been shown to increase the strength of bromine-centered halogen bonds by up to 100% compared to their non-fluorinated counterparts. researchgate.net

The following table provides estimated interaction energies based on computational studies of analogous substituted halobenzenes interacting with a model Lewis base like ammonia or a carbonyl oxygen.

| Halogen Bond Type | Expected Interaction Energy (kcal/mol) |

| C-I ··· O/N | 5.0 - 8.0 |

| C-Br ··· O/N | 3.0 - 5.5 |

Note: These values are illustrative, based on published data for similarly substituted systems, and actual values for this compound would require specific calculations. researchgate.netacs.org

Directionality:

A defining characteristic of halogen bonds is their high degree of directionality. nih.govnih.gov Computational models consistently predict that the optimal geometry for a halogen bond involves a near-linear arrangement between the covalent bond to the halogen (C-X) and the halogen bond itself (X···A, where A is the acceptor atom). nih.govnih.gov For this compound, the C-I···A and C-Br···A angles would be expected to be very close to 180°. nih.govnih.gov This linearity makes halogen bonding a powerful and predictable tool in crystal engineering.

Intermolecular Interactions in Condensed Phases

Computational analysis of the crystal structure would likely involve:

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal. mdpi.com It would likely reveal the prevalence of I···A and Br···A halogen bonds.

Besides halogen bonds, other significant interactions expected in the crystalline form of this compound include:

Hydrogen Bonds: Unconventional C-H···O and C-H···F hydrogen bonds are likely to be present, involving the methyl and aromatic hydrogens as donors and the ester's carbonyl oxygen or the fluorine atom as acceptors. mdpi.com

Halogen-π Interactions: The electron-rich π-system of the benzene ring can act as a halogen bond acceptor, leading to C-X···π interactions. researchgate.net

Dispersion Forces: These forces are always present and contribute significantly to the stability of the crystal lattice, especially for a large, polarizable molecule like this one. nih.gov

The interplay between the strong, directional halogen bonds and these numerous weaker, less directional forces would ultimately define the final polymorphic form and properties of the solid material. nih.gov The competition and cooperation between multiple potential interaction sites make the theoretical prediction of its crystal structure a complex but insightful challenge. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For Methyl 3-bromo-4-fluoro-5-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the electronic environment of the aromatic and methyl protons. The methyl group (-OCH₃) protons would typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 3.8-4.0 ppm.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and would appear as distinct signals. The proton at the C2 position is anticipated to be a doublet, with its multiplicity arising from coupling to the adjacent fluorine atom at C4. Similarly, the proton at the C6 position would also likely appear as a doublet due to coupling with the same fluorine atom. The exact chemical shifts would be influenced by the combined electronic effects of the bromo, fluoro, and iodo substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-H (C2) | 7.5 - 8.5 | Doublet (d) | J(H,F) ≈ 6-8 |

| Ar-H (C6) | 7.5 - 8.5 | Doublet (d) | J(H,F) ≈ 4-6 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 160-170 ppm region. The methyl carbon of the ester will be found much further upfield, generally between 50-60 ppm.

The six aromatic carbons will have chemical shifts in the range of approximately 90-165 ppm. The carbon directly attached to the fluorine atom (C4) will exhibit a large C-F coupling constant, appearing as a doublet. The chemical shifts of the other aromatic carbons will be influenced by the electronegativity and resonance effects of the bromo, iodo, and ester substituents. For instance, the carbons bearing the bromine (C3) and iodine (C5) atoms are expected to be shifted to higher field (lower ppm) compared to the unsubstituted carbons due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -C=O | 160 - 170 | Singlet |

| -OCH₃ | 50 - 60 | Singlet |

| Ar-C1 | 130 - 140 | Singlet |

| Ar-C2 | 125 - 135 | Doublet |

| Ar-C3 | 110 - 120 | Doublet |

| Ar-C4 | 155 - 165 | Doublet (large J) |

| Ar-C5 | 90 - 100 | Doublet |

| Ar-C6 | 120 - 130 | Doublet |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine. The multiplicity of the signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the two neighboring aromatic protons (at C2 and C6).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.

Other significant peaks would include C-O stretching vibrations for the ester linkage, typically found in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-F, C-Br, and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O (Ester) Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O (Ester) Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

| C-I Stretch | ~500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be particularly useful for this compound to confirm its exact mass and molecular formula (C₈H₅BrFIO₂).

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Cleavage of the carbon-halogen bonds could also be observed, leading to fragments corresponding to the loss of I, Br, or F atoms.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OCH₃]⁺ | Loss of the methoxy radical |

| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - I]⁺ | Loss of an iodine radical |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular structures, including bond lengths, bond angles, and conformational details. For a molecule such as this compound, this technique would offer unparalleled insight into its solid-state structure.

The molecular geometry of this compound, if determined by single crystal X-ray diffraction, would be expected to reveal a largely planar benzene ring, a common feature for substituted benzoic acid esters. The substituents—bromine, fluorine, iodine, and the methyl ester group—would lie in or very close to the plane of the aromatic ring.

The precise bond lengths and angles within the molecule would be influenced by the electronic effects of the halogen substituents. For instance, the carbon-halogen bond lengths would increase with the size of the halogen atom (C-F < C-Br < C-I). The presence of multiple bulky halogen atoms (bromine and iodine) ortho to each other and flanking the fluorine atom would likely introduce some steric strain, potentially leading to minor distortions from ideal planar geometry.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14 |

| b (Å) | ~6 |

| c (Å) | ~20 |

| β (°) | ~95 |

| Volume (ų) | ~1700 |

Note: The data in this table is hypothetical and representative of what might be expected for a compound of this nature based on similar structures.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated and could be analyzed in detail using crystallographic data.

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. In the crystal structure of this compound, the bromine and iodine atoms are potential halogen bond donors. The oxygen atoms of the carbonyl group on a neighboring molecule could act as halogen bond acceptors. The analysis of the crystal packing would likely reveal short Br···O and I···O contacts, indicative of halogen bonding. The strength and geometry of these interactions can be precisely determined from the crystallographic data.

π-Stacking: The planar aromatic rings of this compound could engage in π-stacking interactions. These interactions involve the attractive, non-covalent forces between aromatic rings. Depending on the relative orientation of the rings, these can be categorized as face-to-face or edge-to-face interactions. The presence of electron-withdrawing halogen substituents would create a more electron-deficient (quadrupole-positive) aromatic ring, which could favor interactions with electron-rich regions of adjacent molecules.

Table 2: Expected Intermolecular Interaction Geometries in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C-I | O=C | ~3.0 | ~165 |

| Halogen Bond | C-Br | O=C | ~3.1 | ~160 |

Note: The data in this table is hypothetical and represents typical geometries for these types of interactions.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., in situ FT-IR)

To understand the reactive behavior of this compound, advanced spectroscopic techniques that can monitor reactions in real-time are invaluable. In situ Fourier Transform Infrared (FT-IR) spectroscopy is a prime example of such a technique.

In situ FT-IR allows for the continuous monitoring of a chemical reaction as it proceeds. By inserting an FT-IR probe directly into the reaction vessel, spectra can be collected at regular intervals without the need to withdraw samples. This provides a wealth of kinetic and mechanistic information.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, in situ FT-IR could be used to:

Track the consumption of reactants: The disappearance of the characteristic vibrational bands of this compound, particularly the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹) and the C-X (halogen) vibrations, could be monitored over time.

Monitor the formation of products: The appearance of new vibrational bands corresponding to the product molecule would provide real-time information on the reaction progress.

Identify reaction intermediates: In some cases, short-lived or transient intermediate species may be detectable, providing crucial insights into the reaction mechanism. For example, the formation of a Meisenheimer complex in a nucleophilic aromatic substitution reaction could potentially be observed.

By analyzing the changes in the infrared spectrum over the course of the reaction, a detailed kinetic profile can be constructed, and the influence of various reaction parameters (e.g., temperature, catalyst loading, reactant concentration) on the reaction rate and mechanism can be systematically investigated.

Methyl 3 Bromo 4 Fluoro 5 Iodobenzoate As a Versatile Synthetic Building Block

Strategic Utilization in the Synthesis of Polyfunctionalized Aromatic Compounds

The synthesis of polyfunctionalized aromatic compounds, which are molecules bearing multiple, distinct functional groups on a benzene (B151609) ring, is a significant challenge in organic chemistry. Methyl 3-bromo-4-fluoro-5-iodobenzoate is strategically designed to address this challenge. The differential reactivity of its three halogen substituents allows for site-selective functionalization, enabling the introduction of various chemical moieties in a controlled manner.

The primary utility lies in transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond strengths and their propensity to undergo oxidative addition to a metal center (a key step in catalysis) follow the general trend C-I < C-Br < C-Cl < C-F. Consequently, the iodine atom is the most reactive site, followed by bromine, with fluorine being largely unreactive under typical cross-coupling conditions. This reactivity hierarchy allows chemists to first replace the iodine, then the bromine, in a stepwise fashion.

Table 1: Conceptual Stepwise Functionalization

| Step | Target Halogen | Exemplar Reaction | Reagents/Catalyst | Resulting Intermediate |

|---|---|---|---|---|

| 1 | Iodine | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, Alkyne | Methyl 3-bromo-4-fluoro-5-(alkynyl)benzoate |

| 2 | Bromine | Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Arylboronic acid | Methyl 3-(aryl)-4-fluoro-5-(alkynyl)benzoate |

This strategic, stepwise approach ensures that complex, polyfunctionalized aromatic structures can be assembled from a single, readily accessible starting material.

Precursor for Complex Molecular Scaffolds and Organic Frameworks

Building blocks like this compound are fundamental starting points for constructing larger, more intricate molecular architectures. Its potential extends to the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and carbazole derivatives. ossila.com The ability to introduce different groups at specific positions on the aromatic ring is crucial for fine-tuning the electronic, physical, and biological properties of a target molecule.

In drug discovery, for instance, the core of this molecule can serve as a scaffold to which various pharmacophores are attached. The sequential coupling reactions allow for the systematic exploration of the chemical space around the central ring, a process vital for optimizing a drug candidate's potency and selectivity. Similarly, in materials science, such precursors are envisioned in the synthesis of components for organic light-emitting diodes (OLEDs) or as nodes in metal-organic frameworks (MOFs), where the defined geometry of substitution dictates the final three-dimensional structure of the material.

Development of New Synthetic Pathways Leveraging Orthogonal Halogen Reactivity

The concept of "orthogonal reactivity" is central to the utility of this compound. It refers to the ability to perform a chemical reaction at one site of a molecule without affecting other reactive sites. rsc.org This molecule is a classic example, with three halogen atoms that can be addressed independently by selecting the appropriate reaction conditions.

The carbon-iodine bond is readily activated by palladium catalysts under mild conditions, making it ideal for reactions like Suzuki, Heck, and Sonogashira couplings. nbinno.com Once the iodine has been functionalized, the less reactive carbon-bromine bond can be targeted, often by using a different catalyst/ligand system or by applying more forcing conditions (e.g., higher temperatures). nbinno.com The carbon-fluorine bond is exceptionally strong and generally inert to these palladium-catalyzed reactions. However, it is susceptible to nucleophilic aromatic substitution (SNAr), a completely different class of reaction that typically requires a strong nucleophile and is facilitated by electron-withdrawing groups on the ring. ossila.com

Table 2: Orthogonal Reactivity Profile

| Halogen | Position | Reaction Type | Relative Reactivity in Cross-Coupling | Key Features |

|---|---|---|---|---|

| Iodine (I) | 5 | Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), Carbonylation | Highest | Reacts under very mild conditions, allowing for high chemoselectivity. |

| Bromine (Br) | 3 | Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), Lithiation | Intermediate | Requires more forcing conditions than iodine; can be selectively reacted in the presence of fluorine. |

Application in Divergent Synthesis Approaches for Aromatic Libraries

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a wide array of structurally distinct products. beilstein-journals.orgnih.govnih.gov this compound is an ideal starting material for such an approach. By altering the sequence of reactions and the coupling partners used at each stage, a combinatorial library of related aromatic compounds can be rapidly synthesized.

For example, starting with the parent molecule:

Pathway A: A Suzuki reaction at the iodine position with boronic acid R¹-B(OH)₂ followed by a Sonogashira reaction at the bromine position with alkyne R²-C≡CH yields product A .

Pathway B: A Sonogashira reaction at the iodine position with alkyne R³-C≡CH followed by a Buchwald-Hartwig amination at the bromine position with amine R⁴-NH₂ yields product B .

By simply varying the nature of R¹, R², R³, and R⁴, and the order of reactions, an immense number of unique final products can be generated from the single precursor. This high efficiency is invaluable in the early stages of drug discovery and materials development, where the goal is to screen a large number of compounds to identify those with desired properties.

Design Principles for Halogenated Benzoates as Chemical Probes and Ligands

Beyond its role as a synthetic intermediate, the halogenated benzoate (B1203000) motif is itself important in the design of functional molecules like chemical probes and ligands that bind to biological targets such as proteins. The specific nature and position of the halogen atoms can profoundly influence a molecule's binding affinity and selectivity.

A key principle in this context is halogen bonding . This is a non-covalent interaction where an electron-deficient region on the halogen atom (called a σ-hole) is attracted to a Lewis basic site, such as the oxygen atom of a carbonyl group on a protein's backbone. nih.govsemanticscholar.org The strength of this interaction generally increases with the size and polarizability of the halogen: I > Br > Cl > F. Fluorine does not typically participate in significant halogen bonding.

Therefore, incorporating bromine and especially iodine into a ligand can introduce new, specific, and highly directional interactions with a target protein, enhancing binding affinity. The fluorine atom, in contrast, is often used to modulate metabolic stability or to create favorable dipole interactions.

Table 3: Properties of Halogens for Ligand Design

| Halogen | Electronegativity (Pauling) | Polarizability (ų) | Halogen Bond Donor Strength | Typical Role in Ligand Design |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | 0.56 | Negligible | Metabolic blocker, modulates pKa, dipole interactions. |

| Bromine (Br) | 2.96 | 3.05 | Moderate | Forms halogen bonds, fills hydrophobic pockets. |

By leveraging these principles, medicinal chemists can use scaffolds derived from this compound to design highly specific and potent ligands for therapeutic targets. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the exploration of C-H activation/halogenation reactions on a simpler benzoate (B1203000) precursor. This approach could potentially reduce the number of synthetic steps required. Furthermore, the use of greener solvents and catalysts will be crucial. For instance, enzymatic catalysis, which operates under mild conditions, could be explored for the selective halogenation or esterification steps. The application of biocatalysis could lead to the development of more sustainable production methods for this and similar polyhalogenated aromatic esters.

Another area for development is the use of flow chemistry. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. They also allow for safer handling of hazardous reagents and can be more easily scaled up than traditional batch processes. A hypothetical comparison of a traditional batch synthesis with a future continuous flow process is presented in Table 1.

| Parameter | Traditional Batch Synthesis | Future Continuous Flow Synthesis |

| Overall Yield | 30-40% | >70% |

| Reaction Time | 48-72 hours | 2-4 hours |

| Solvent Usage | High (e.g., Dichloromethane, Chloroform) | Low (e.g., Ethyl acetate (B1210297), 2-MeTHF) |

| Waste Generation | High | Low |

| Scalability | Difficult | Straightforward |

Advanced Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of Methyl 3-bromo-4-fluoro-5-iodobenzoate is essential for the rational design of new synthetic methods. The presence of three different halogens offers a unique platform to study the subtle interplay of electronic and steric effects in reactions such as palladium-catalyzed cross-coupling.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. For example, kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and density functional theory (DFT) calculations can provide valuable insights into the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. nih.govrsc.orgresearchgate.net Understanding how the fluorine, bromine, and iodine substituents influence the energetics of these steps will be critical for controlling the selectivity of a given transformation.

A key area of investigation will be the elucidation of the factors that govern the chemoselectivity of cross-coupling reactions at the C-Br and C-I bonds. By systematically varying reaction parameters such as the catalyst, ligand, solvent, and temperature, a comprehensive dataset can be generated to build predictive models for reaction outcomes.

Exploring Novel Reactivity Patterns Driven by Halogen Orthogonality

The distinct reactivity of the C-I, C-Br, and C-F bonds in this compound allows for their selective functionalization in a sequential manner, a concept known as halogen orthogonality. nih.govdb-thueringen.de This opens up the possibility of creating complex, highly functionalized molecules from a single, readily accessible building block.

Future research will undoubtedly focus on expanding the scope of sequential cross-coupling reactions on this substrate. For instance, a Suzuki coupling at the iodine position, followed by a Sonogashira coupling at the bromine position, and a subsequent nucleophilic aromatic substitution of the fluorine atom could provide a route to novel tri-substituted benzene (B151609) derivatives. The development of new catalytic systems that can achieve high selectivity for each of these transformations will be a key challenge.

Table 2 presents a hypothetical research plan for exploring the sequential functionalization of this compound.

| Step | Position | Reaction Type | Potential Coupling Partner | Catalyst System |

| 1 | C-I | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |

| 2 | C-Br | Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| 3 | C-F | Nucleophilic Aromatic Substitution | Amine | K₂CO₃ / DMSO |

Integration into Automated Synthesis Platforms

The increasing complexity of modern synthetic targets necessitates the use of automated synthesis platforms to accelerate the discovery and optimization of new reactions and molecules. nih.govsigmaaldrich.comyoutube.com this compound, with its multiple reaction sites, is an ideal candidate for exploration using high-throughput experimentation.

Future research in this area will involve the development of automated workflows for the synthesis of libraries of derivatives of this compound. researchgate.net These platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify optimal protocols for selective transformations. The data generated from these high-throughput experiments can then be used to train machine learning algorithms to predict the outcomes of new reactions.

The integration of automated synthesis with in-line analysis techniques, such as mass spectrometry and HPLC, will provide real-time feedback on reaction progress, allowing for on-the-fly optimization of reaction parameters. This closed-loop optimization approach has the potential to dramatically reduce the time and resources required to develop new synthetic methodologies.

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govscienceopen.comrsc.orgresearchgate.net In the context of this compound, computational methods can be used to guide the experimental design of new reactions and the discovery of novel reactivity patterns.

Future research will leverage quantum chemical calculations, such as density functional theory (DFT), to predict the reactivity of the different C-halogen bonds in various chemical transformations. For example, the calculation of bond dissociation energies and activation barriers for oxidative addition can help to rationalize the observed chemoselectivity in cross-coupling reactions. escholarship.org

Furthermore, machine learning models, trained on large datasets of experimental reaction outcomes, can be used to predict the products of reactions involving this compound and other polyhalogenated aromatic compounds. These predictive models can help chemists to prioritize experiments and to identify promising new areas of chemical space to explore. The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-bromo-4-fluoro-5-iodobenzoate, and what key reaction conditions must be optimized?

- Methodology : The compound is typically synthesized via sequential halogenation or cross-coupling reactions. For example, iodination of methyl 3-bromo-4-fluorobenzoate using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) at 0–25°C achieves selective iodination at the 5-position . Alternatively, regioselective Heck or Sonogashira coupling can introduce substituents while preserving halogens .

- Critical Parameters : Reaction temperature, solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) significantly impact yield and selectivity.

Q. How can NMR spectroscopy distinguish between positional isomers of polyhalogenated benzoates?

- Methodology : ¹H and ¹³C NMR spectra are analyzed for splitting patterns and coupling constants. For this compound:

- The fluoro substituent at C4 causes deshielding of adjacent protons (C3 and C5), observed as doublets (³JHF ~20 Hz).

- Iodo and bromo groups at C5 and C3 induce distinct downfield shifts in ¹³C NMR (C-I: ~95 ppm; C-Br: ~110 ppm) .

Q. What safety precautions are essential when handling this compound?

- Handling : Use gloves, goggles, and a fume hood. The compound is light-sensitive; store in amber glass under inert gas (N₂ or Ar) at –20°C .

- Waste Disposal : Halogenated waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to avoid environmental release .

Advanced Research Questions

Q. How do competing halogen substituents influence regioselectivity in cross-coupling reactions with this compound?

- Mechanistic Insight : The iodo group (C5) is more reactive in Stille or Suzuki couplings due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol). However, steric hindrance from the methyl ester at C1 can redirect reactivity to the bromo site (C3) under bulky ligand conditions (e.g., XPhos/Pd) .

- Data Contradiction : Some studies report preferential iodination at C5 , while others observe bromine displacement in polar aprotic solvents (e.g., DMF) . Resolution requires kinetic studies (e.g., monitoring reaction progress via LC-MS).

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Optimization :

- Use flow chemistry to control exothermic halogenation steps (e.g., I₂/HIO₃ in H₂SO₄) and minimize byproducts .

- Purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting material .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methods :

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the LUMO of the iodinated position is lower in energy, favoring nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Validation : Compare predicted transition states with experimental kinetic data .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.